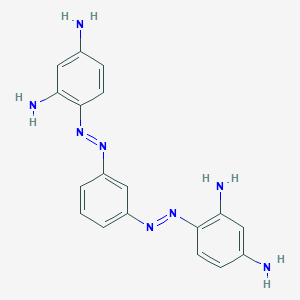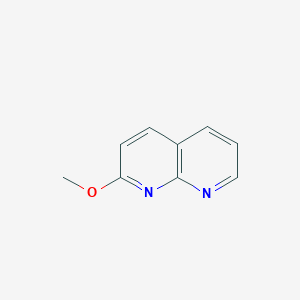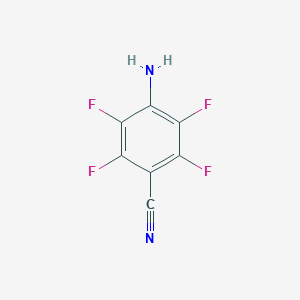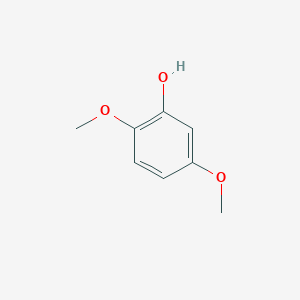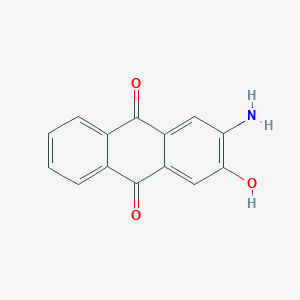
2-氨基-3-羟基蒽醌
描述
2-Amino-3-hydroxyanthraquinone (AQ) is an analogue of anthracycline drugs and has been the subject of various studies due to its potential biological activities. It is an important intermediate for the synthesis of a variety of synthetically useful and novel heterocyclic systems . The compound has shown the ability to interact with surfactant micelles, which suggests its potential to permeate biological membranes and induce apoptosis in human breast adenocarcinoma cells .
Synthesis Analysis
The synthesis of AQ and its derivatives has been explored in several studies. For instance, chloro-substituted [(aminoalkyl)amino]anthraquinones, which are structurally related to AQ, were synthesized and evaluated for their antineoplastic and cytotoxic activity . Another study reported the synthesis of aminoanthraquinones through methylation, reduction, and acylation steps, followed by amination to produce various derivatives . Additionally, 1-Amino-2-hydroxyanthraquinone, a compound closely related to AQ, was synthesized from ammonolysis of 1-chloro-2-hydroxyanthraquinone .
Molecular Structure Analysis
The molecular structure of AQ has been investigated using computational methods and spectroscopic studies. These studies have provided insights into the interactions of AQ with surfactants, which are crucial for understanding its distribution between surfactant micelle–water phases and its potential biological actions .
Chemical Reactions Analysis
AQ and its derivatives undergo various chemical reactions that are essential for their biological activity and potential applications. For example, the presence of the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain in anthraquinones has been associated with superior antineoplastic activity compared to tertiary amino side chains . The chemical reactivity of AQ has been systematically surveyed, highlighting its role as an intermediate in the synthesis of heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of AQ have been characterized through its interactions with surfactants. The binding constant, partition coefficient, and Gibbs free energy for the binding and distribution of AQ between the bulk aqueous solution and surfactant micelles were determined, indicating the importance of hydrophobic and hydrophilic interactions . Furthermore, AQ-modified graphene hydrogels have been used to create high-performance supercapacitor electrodes, demonstrating the additional redox capacitance provided by covalently bonded AQ moieties .
科学研究应用
Optical Order Parameters and Spectroscopic Properties : A study by Imazeki et al. (1988) investigated the optical order parameters and spectroscopic properties of 1-amino-4-hydroxyanthraquinone derivatives, which can provide insights relevant to 2-Amino-3-hydroxyanthraquinone (Imazeki, Ono, Kaneko, & Mukoh, 1988).
Light Stability in Polymers : Allen et al. (1979) studied the fluorescence, phosphorescence spectra, and light stabilities of 2-amino-3-hydroxyanthraquinone in man-made polymers, providing insights into its potential applications in material sciences (Allen, McKellar, Moghaddam, & Phillips, 1979).
Genotoxic Effects of Analog Drugs : Research by Au et al. (1981) on the genotoxic effects of aminoanthraquinone drugs, including analogs of 2-Amino-3-hydroxyanthraquinone, helps in understanding its potential therapeutic and toxicological implications (Au, Butler, Matney, & Loo, 1981).
Synthesis Techniques : A study by Hida (1962) on the synthesis of 1-Amino-2-hydroxyanthraquinone can provide valuable information for the synthesis of similar compounds like 2-Amino-3-hydroxyanthraquinone (Hida, 1962).
Antiproliferative Properties : Nguyen et al. (2018) explored the transformation of 2-Amino-3-hydroxyanthraquinone into glucoside derivatives, revealing their significant antiproliferative properties against various cancer cells (Nguyen et al., 2018).
Cancer Cell Interaction : Das et al. (2016) conducted studies on the interaction of 2-amino-3-hydroxy-anthraquinone with surfactant micelles and its nucleation in human MDA-MB-231 breast adenocarcinoma cells, highlighting its potential biomedical applications (Das et al., 2016).
Solubility in Supercritical Carbon Dioxide : Research by Tamura and Alwi (2015) on the solubility of anthraquinone derivatives, including 1-amino-4-hydroxyanthraquinone, in supercritical carbon dioxide, could provide insights relevant to the solubility characteristics of 2-Amino-3-hydroxyanthraquinone (Tamura & Alwi, 2015).
安全和危害
未来方向
属性
IUPAC Name |
2-amino-3-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWWMJSRHGXXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151658 | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxyanthraquinone | |
CAS RN |
117-77-1 | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXM24KRD95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



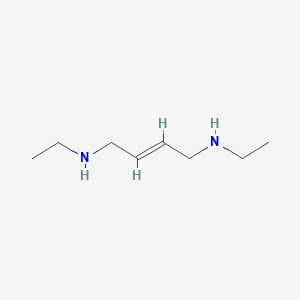
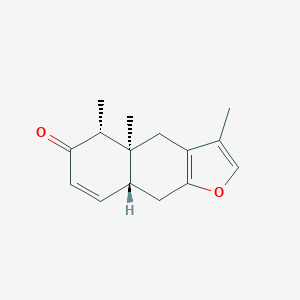
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
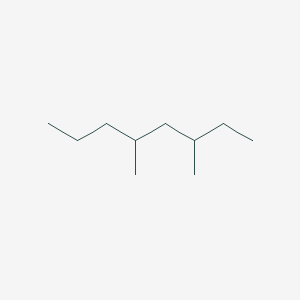
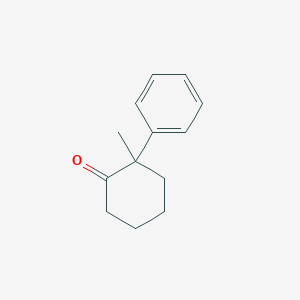
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)


![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
